![molecular formula C10H10O3 B3055130 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 63124-55-0](/img/structure/B3055130.png)

2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde

概要

説明

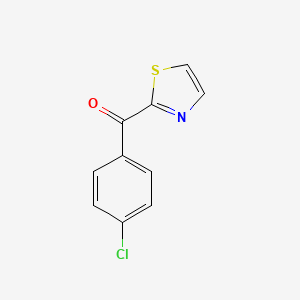

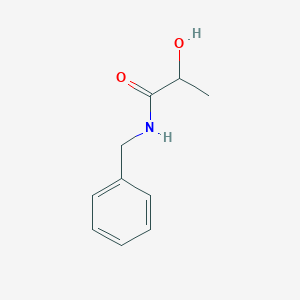

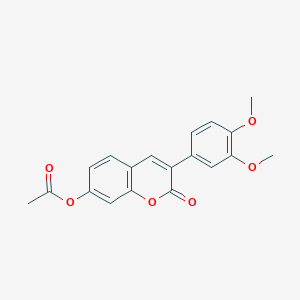

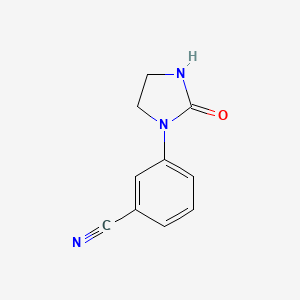

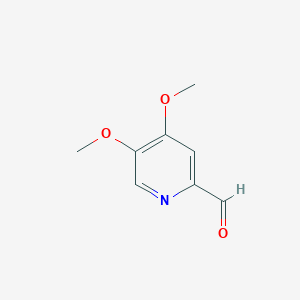

2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C10H10O3 . Its molecular weight is calculated to be 178.1846 g/mol .

Synthesis Analysis

The synthesis of compounds similar to 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde can be analyzed using various chemistry software . The dihedral angle between the benzene and dioxolane rings is reported to be around 0.20 to 0.31 in similar compounds .Chemical Reactions Analysis

Benzodioxole derivatives, which include 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde include a molecular weight of 178.1846 g/mol . More detailed properties like density, melting point, boiling point, etc., can be obtained from specialized databases .科学的研究の応用

Microwave-assisted Synthesis of Benzoxazole Derivatives

The application of microwave-assisted synthesis techniques in the creation of benzoxazole derivatives, which include compounds structurally related to 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde, has been explored extensively. This approach enhances the efficiency and diversity of the synthetic process in medicinal and materials chemistry. The synthesis of benzoxazoles, through the condensation of 2-aminophenol or its derivatives with aldehydes among others, is significantly improved by microwave irradiation compared to conventional methods, offering rapid, efficient production with high yields. The derivatives exhibit a broad range of pharmacological and material science applications, underscoring the importance of advanced synthesis techniques in research and development (Özil & Menteşe, 2020).

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME)

Research into the catalytic synthesis of polyoxymethylene dimethyl ethers (OME) highlights the role of specific chemical structures, such as 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde, in producing oxygenated fuels for cleaner combustion in diesel engines. OMEs, which include compounds derived from the targeted chemical structure, show promise in reducing hazardous emissions, including NOx and particulate matter, due to their unique oxygenated properties. The focus on developing efficient, selective synthesis methods for OMEs, facilitated by innovative catalysis, underscores the environmental and technological relevance of these compounds (Baranowski, Bahmanpour, & Kröcher, 2017).

Applications in Organic Pollutant Degradation

The enzymatic degradation of organic pollutants, utilizing compounds such as 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde as substrates or mediators, demonstrates significant potential in environmental remediation. The synergistic use of specific enzymes with redox mediators enhances the degradation efficiency of recalcitrant compounds in wastewater, offering a promising approach to mitigating pollution and facilitating cleaner water resources (Husain & Husain, 2007).

Synthesis and Pharmacological Potential of Sultone Derivatives

Explorations into the synthesis, chemical properties, and biological activity of sultone derivatives, including those related to 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde, reveal a wide array of potential pharmacological applications. These studies indicate a promising avenue for developing new molecular systems with significant therapeutic properties, particularly in the context of anticoagulant, antimicrobial, and antitumor activities. The ongoing research into these derivatives highlights the potential for groundbreaking treatments and underscores the importance of chemical innovation in pharmaceutical development (Hryhoriv, Lega, & Shemchuk, 2021).

作用機序

将来の方向性

特性

IUPAC Name |

2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVERJBIPBLPJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344334 | |

| Record name | 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63124-55-0 | |

| Record name | 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

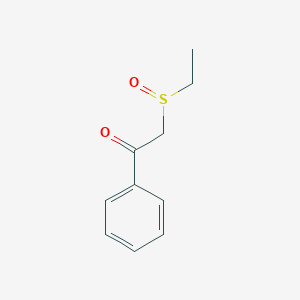

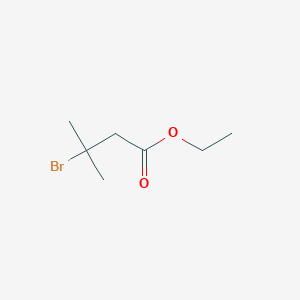

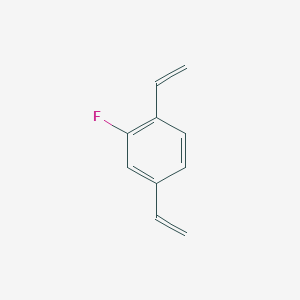

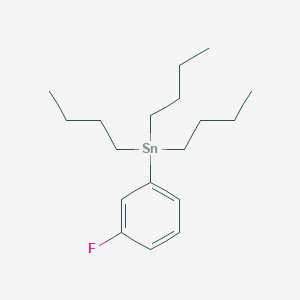

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

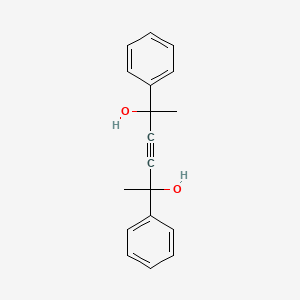

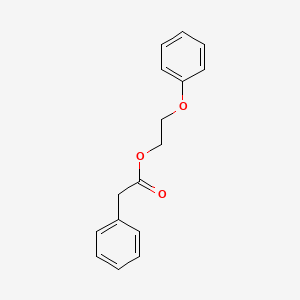

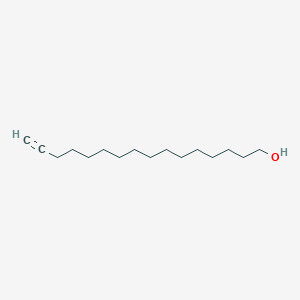

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one](/img/structure/B3055048.png)

amine](/img/structure/B3055062.png)